molecular formula C19H26N2O B1385676 N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine CAS No. 1040681-20-6

N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine

Cat. No.: B1385676
CAS No.: 1040681-20-6
M. Wt: 298.4 g/mol
InChI Key: AQFCKLGOVKQFEA-UHFFFAOYSA-N
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Description

N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethoxybenzyl group attached to the nitrogen atom of a diethylbenzenediamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine typically involves a multi-step process. One common method is the alkylation of N4,N4-diethyl-1,4-benzenediamine with 2-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine
  • N1-(2-ethoxybenzyl)-N4,N4-dimethyl-1,4-benzenediamine

Uniqueness

N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine is unique due to the presence of both ethoxy and diethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-N-[(2-ethoxyphenyl)methyl]-4-N,4-N-diethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-4-21(5-2)18-13-11-17(12-14-18)20-15-16-9-7-8-10-19(16)22-6-3/h7-14,20H,4-6,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFCKLGOVKQFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCC2=CC=CC=C2OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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